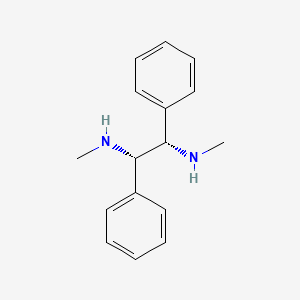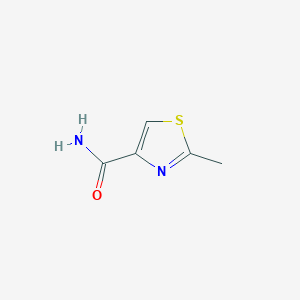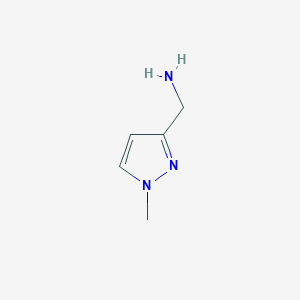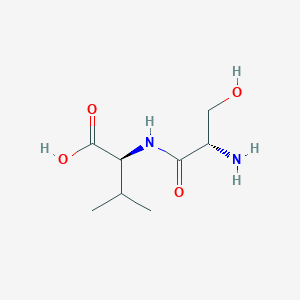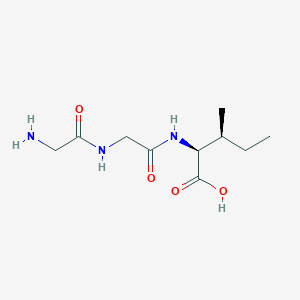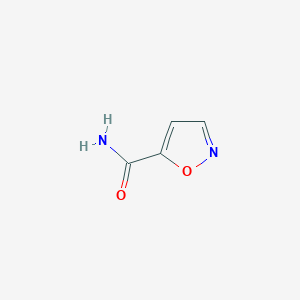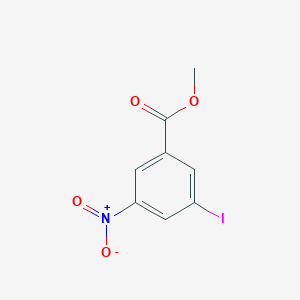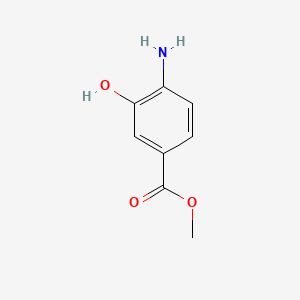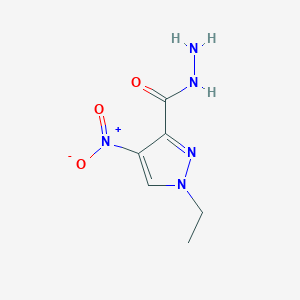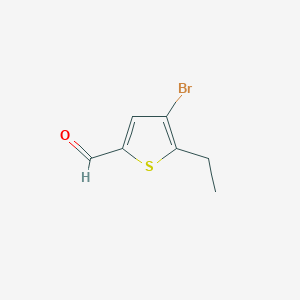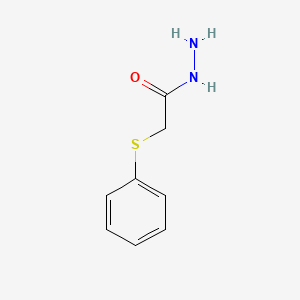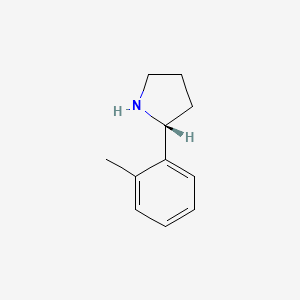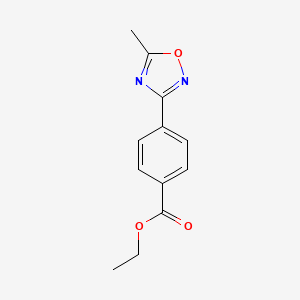
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
説明
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse range of biological activities and applications in material science. The oxadiazole moiety, in particular, is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which is often incorporated into compounds to confer unique physical and chemical properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of appropriate precursors. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was achieved from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Although the specific synthesis of Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is not detailed in the provided papers, similar synthetic routes may be applicable, involving the condensation of carboxylic acids with hydrazides or amidoximes, followed by cyclization.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray diffraction analysis is also a powerful tool to determine the spatial structure of these compounds, as demonstrated for compound 7e in paper . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can be influenced by the substituents on the oxadiazole ring and the nature of the functional groups attached to it. For example, the presence of an ethyl ester group in the molecule may facilitate nucleophilic attack, potentially leading to hydrolysis or transesterification reactions. The papers provided do not detail specific chemical reactions involving Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, but the general reactivity patterns of oxadiazole derivatives suggest that they can participate in various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as their optical properties, can be studied using UV-vis absorption and fluorescence spectroscopy. The absorption maxima and emission spectra of these compounds can vary depending on the substituents, as shown in paper . The solvent polarity can also affect the absorption and emission spectra. Theoretical studies, including vibrational frequency calculations and molecular orbital analysis, can provide further insights into the properties of these compounds, as seen in paper . The experimental data can be compared with theoretical predictions to validate the findings.
科学的研究の応用
Hydrogen-Bonded Supramolecular Structures
Research on similar compounds to Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has revealed their ability to form hydrogen-bonded supramolecular structures. These structures have applications in the development of new materials with unique properties due to their organized molecular assemblies (Portilla et al., 2007).
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. For example, derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol have shown effectiveness in protecting mild steel in sulphuric acid, indicating potential applications in industrial corrosion prevention (Ammal et al., 2018).
Photoluminescent Properties
Compounds containing 1,3,4-oxadiazole, like cholesteryl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, exhibit photoluminescent properties. This characteristic can be leveraged in the development of materials for optoelectronic devices and displays (Han et al., 2010).
Molecular Structural Characterization
Studies on oxadiazole derivatives, including those used as spacers in the synthesis of potential angiotensin receptor antagonists, provide insights into the molecular structures of these compounds. Understanding their structural characteristics is crucial for designing new therapeutic agents (Meyer et al., 2003).
Chemosensory Applications
1,3,4-oxadiazole derivatives have been used in creating novel anion sensors. For example, compounds such as methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate demonstrate the ability to detect fluoride ions, which could be applied in environmental monitoring and analysis (Ma et al., 2013).
Anti-Inflammatory Applications
Oxadiazole derivatives have been investigated for their potential anti-inflammatory effects. Research on different oxadiazole derivatives has shown significant anti-inflammatory activity, suggesting their potential for developing new anti-inflammatory medications (Rajput et al., 2020).
特性
IUPAC Name |
ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-6-4-9(5-7-10)11-13-8(2)17-14-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJFLYBPBMSNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427808 | |
| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
CAS RN |
850375-01-8 | |
| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



